tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24ClNO2. It is a piperidine derivative, which is a class of compounds known for their wide range of applications in pharmaceuticals and organic synthesis. This compound is often used as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate and 3-chloropropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, which can be useful intermediates in further chemical synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products, which may have distinct chemical properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents like acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield tert-Butyl 3-(3-azidopropyl)piperidine-1-carboxylate, while oxidation can produce this compound N-oxide.
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various complex organic molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It can be used as a building block in the synthesis of drugs that target specific receptors or enzymes in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
- tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate
Comparison:
- tert-Butyl 3-(2-bromoethyl)piperidine-1-carboxylate has a bromine atom instead of chlorine, which can lead to different reactivity and applications.
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate contains an azido group, making it useful in click chemistry and bioconjugation reactions.
- tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate has a chlorosulfonyl group, which can be used in sulfonation reactions and the synthesis of sulfonamides.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility of piperidine derivatives in chemical research and industry.
Properties
Molecular Formula |
C13H24ClNO2 |
---|---|
Molecular Weight |
261.79 g/mol |
IUPAC Name |
tert-butyl 3-(3-chloropropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-9-5-7-11(10-15)6-4-8-14/h11H,4-10H2,1-3H3 |
InChI Key |
WSWZEXOKNFTWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CCCCl |
Origin of Product |
United States |
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